Product packaging for 2-bromo-6-fluorospiro[3.3]heptane(Cat. No.:CAS No. 2715119-82-5)

2-bromo-6-fluorospiro[3.3]heptane

Cat. No.: B6177111
CAS No.: 2715119-82-5
M. Wt: 193.06 g/mol
InChI Key: CVRYFAQYPMFWBZ-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorospiro[3.3]heptane (CAS 2715119-82-5) is a spirocyclic organic compound of high interest in advanced pharmaceutical research and development. It serves as a versatile synthetic intermediate, particularly valuable for constructing complex molecules in drug discovery. The compound features a spiro[3.3]heptane core, a saturated, sp 3 -rich scaffold that improves the physicochemical properties of lead compounds, potentially leading to better metabolic stability and aqueous solubility . The presence of both bromine and fluorine substituents on this rigid framework provides two distinct handles for chemical modification. The bromo group is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the formation of carbon-carbon bonds to introduce diverse aromatic or aliphatic fragments . Concurrently, the fluorine atom can be used to modulate electronic properties, lipophilicity, and bioavailability, or serve as a bioisostere in target molecules . This unique combination makes this compound a critical building block for the synthesis of conformationally restricted analogs and novel chemical entities, especially in the search for new therapeutic agents. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2715119-82-5

Molecular Formula

C7H10BrF

Molecular Weight

193.06 g/mol

IUPAC Name

2-bromo-6-fluorospiro[3.3]heptane

InChI

InChI=1S/C7H10BrF/c8-5-1-7(2-5)3-6(9)4-7/h5-6H,1-4H2

InChI Key

CVRYFAQYPMFWBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)Br)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 6 Fluorospiro 3.3 Heptane and Analogous Functionalized Spiro 3.3 Heptanes

Strategies for the Construction of the Spiro[3.3]heptane Core

The creation of the highly strained spiro[3.3]heptane core, which consists of two cyclobutane (B1203170) rings sharing a single carbon atom, is a significant synthetic challenge. wikipedia.org Several key strategies have been developed to assemble this motif.

[2+2] cycloaddition reactions represent a direct and powerful method for forming four-membered rings. In the context of spiro[3.3]heptane synthesis, this typically involves the reaction of a ketene (B1206846) or a ketene equivalent with a methylenecyclobutane. nih.gov One common approach is the in situ generation of a ketene, such as dichloroketene, from a precursor like trichloroacetyl chloride using activated zinc (e.g., a zinc-copper couple). diva-portal.org This reactive ketene then undergoes a cycloaddition with an olefin to form a cyclobutanone. A second, successive [2+2] cycloaddition can then be employed to build the second ring, completing the spiro[3.3]heptane skeleton. diva-portal.org

Another variation involves the reaction of keteneiminium salts, generated from amides and triflic anhydride, with alkenes to produce cyclobutanones, which are precursors to functionalized spiro[3.3]heptanes. researchgate.netresearchgate.net More recently, visible-light-promoted intermolecular [2+2] photocycloaddition reactions have emerged as a mild and efficient strategy, providing access to polysubstituted spiro[3.3]heptane motifs. researchgate.netacs.org

Reactant 1 (Ketene/Equivalent)Reactant 2 (Olefin)ConditionsProduct TypeReference(s)
Dichloroketene (from Cl₃CCOCl)MethylenecyclobutaneZn(Cu), Diethyl etherDichlorinated Spiro[3.3]heptanone diva-portal.org
Keteneiminium salt (from Amide)Various AlkenesTriflic anhydride, RefluxSubstituted Spiro[3.3]heptanone researchgate.net
Exocyclic arylidene oxetanesElectron-deficient alkenesIr(III) photosensitizer, Blue lightPolysubstituted 2-oxaspiro[3.3]heptane researchgate.net

This strategy builds the spiro[3.3]heptane core through sequential alkylation and cyclization steps. The classic example is the synthesis of Fecht's acid (spiro[3.3]heptane-2,6-dicarboxylic acid), first reported in 1907. wikipedia.org This method involves the double alkylation of a malonic ester with pentaerythritol (B129877) tetrabromide, where a central carbon is functionalized with two groups that subsequently form the two cyclobutane rings upon ring closure. wikipedia.orgresearchgate.net

Modern variations of this concept include the use of double malonate alkylation to assemble a spirocyclic keto ester, which serves as a key intermediate. nih.gov Ring-closing metathesis (RCM) has also been employed as a powerful tool. A double RCM reaction on a tetraene precursor, for instance, can efficiently construct the spirocyclic system in a single key step. nih.gov

Precursor(s)Key ReactionProduct TypeReference(s)
Malonic ester, Pentaerythritol tetrabromideDouble Alkylation, Hydrolysis, DecarboxylationSpiro[3.3]heptane-2,6-dicarboxylic acid wikipedia.org
TetraeneDouble Ring-Closing Metathesis (RCM)Spiro-azaspirodecane nih.gov
Dibromide, MalonateDouble Malonate AlkylationSpirocyclic keto ester nih.gov

The inherent ring strain of small rings can be harnessed as a driving force for skeletal rearrangements to construct the spiro[3.3]heptane core. The semipinacol rearrangement is a prominent example of this approach. A recently developed method involves the addition of lithiated 1-sulfonylbicyclo[1.1.0]butanes to 1-sulfonylcyclopropanols. nih.govnih.gov The resulting 1-bicyclobutylcyclopropanol intermediate readily undergoes a 'strain-relocating' semipinacol rearrangement in the presence of acid to afford a substituted spiro[3.3]heptan-1-one. researchgate.netnih.govnih.gov This process can be regio- and stereospecific, allowing for the synthesis of optically active products. nih.gov

The Meinwald oxirane rearrangement provides another pathway. This reaction involves the expansion of a cyclopropyl (B3062369) ring within an oxirane system. For example, 8-oxadispiro[2.0.3.1]octane derivatives, formed by the epoxidation of a corresponding cyclopropylidene-substituted cyclobutane, can rearrange to form 1,6-disubstituted spiro[3.3]heptane cores. nih.gov The expansion of the strained cyclopropyl ring is favored over other potential reaction pathways. nih.gov

Rearrangement TypeStarting MaterialKey IntermediateProduct TypeReference(s)
Semipinacol1-Sulfonylcyclopropanol, Lithiated 1-sulfonylbicyclobutane1-BicyclobutylcyclopropanolSubstituted Spiro[3.3]heptan-1-one nih.govnih.gov
Meinwald OxiraneCyclopropylidene-substituted cyclobutane8-Oxadispiro[2.0.3.1]octaneFunctionalized Spiro[3.3]heptanone nih.gov

Ring expansion reactions offer a route to cyclobutanes from smaller, often more accessible, cyclopropane (B1198618) rings. A general strategy for the diastereo- and enantioselective synthesis of substituted cyclobutanes involves the silver(I)-catalyzed ring expansion of a cyclopropyl carbene, which proceeds regioselectively and stereospecifically to yield a cyclobutenoate. nih.gov While not directly forming a spiro[3.3]heptane, this method is crucial for building one of the functionalized cyclobutane rings required for the final structure.

Another relevant method is the free-radical-induced ring enlargement of 2-(3-halopropyl)cyclobutanones. thieme-connect.de Treatment with tributyltin hydride can induce a rearrangement to form cycloheptanones. Although this specific reaction leads to a seven-membered ring, the underlying principle of radical-mediated ring expansion of a substituted cyclobutane highlights a potential, albeit less direct, strategy for manipulating cyclobutane frameworks that could be adapted for spirocycle synthesis.

Regio- and Stereoselective Introduction of Halogen Substituents

Once the spiro[3.3]heptane core is established, the next critical challenge is the precise installation of functional groups, such as halogens, at specific positions. The synthesis of a molecule like 2-bromo-6-fluorospiro[3.3]heptane requires methods that can control both the position (regioselectivity) and spatial orientation (stereoselectivity) of the bromine and fluorine atoms.

Direct selective bromination of the spiro[3.3]heptane hydrocarbon is difficult. Therefore, functionalized intermediates, particularly ketones such as spiro[3.3]heptane-2-one or spiro[3.3]heptane-2,6-dione, are typically used as synthetic handles. nih.gov While specific literature on the synthesis of this compound is limited, general methodologies for the functionalization of spiro[3.3]heptanones can be applied.

One common strategy is the α-bromination of a spiro[3.3]heptanone intermediate. This can be achieved by generating an enolate from the ketone, followed by quenching with an electrophilic bromine source like N-Bromosuccinimide (NBS) or elemental bromine. The regioselectivity of this reaction would be dictated by the position of the ketone on the spirocyclic frame.

Alternatively, a functional group interconversion approach can be employed. For instance, a spiro[3.3]heptanone can be converted to a different functional group that is more amenable to bromination. One reported tactic for a related system involved the Wolff–Kishner reduction of a ketone to the corresponding methylene (B1212753) group, creating an intermediate bromide. researchgate.net This bromide was then treated with n-butyllithium (nBuLi) to form an organolithium species, which could subsequently be reacted with a bromine source to yield the desired bromo-substituted spiro[3.3]heptane. researchgate.net The synthesis of the target molecule would likely involve using a fluorinated spiro[3.3]heptanone precursor, upon which one of these targeted bromination strategies would be performed.

Selective Fluorination Strategies: Deoxofluorination and Electrophilic Fluorination

The introduction of fluorine into the spiro[3.3]heptane framework can be achieved through various strategies, with deoxofluorination of ketones and electrophilic fluorination of enolates being prominent methods.

Deoxofluorination: This method involves the conversion of a carbonyl group to a difluoromethylene group or a hydroxyl group to a fluoro group. The deoxofluorination of sterically hindered ketones on the spiro[3.3]heptane scaffold has been reported as a challenging but feasible transformation. enamine.net Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly employed for this purpose. These reagents are effective for converting aldehydes and ketones to the corresponding gem-difluorides. The reaction of spiro[3.3]heptanone derivatives with these reagents can provide access to fluorinated spiro[3.3]heptanes. For instance, the synthesis of 6,6-difluoro-spiro[3.3]heptane-2-carboxylic acid has been documented. sigmaaldrich.com

Electrophilic Fluorination: This strategy utilizes electrophilic fluorinating agents to introduce fluorine into a nucleophilic substrate, such as an enolate or enamine derivative of a spiro[3.3]heptanone. wikipedia.org A variety of N-F reagents, including N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are widely used due to their stability and safety. wikipedia.org The reaction of a pre-formed enolate of a spiro[3.3]heptanone with an electrophilic fluorine source provides a direct route to α-fluorospiro[3.3]heptanones. This method is particularly useful for introducing a single fluorine atom at a specific position. The development of catalytic asymmetric fluorination has further expanded the utility of this approach, allowing for the enantioselective synthesis of fluorinated spirocyclic compounds. rsc.org

Fluorination StrategyReagent ExampleSubstrateProduct TypeReference(s)
DeoxofluorinationDeoxo-Fluor®Spiro[3.3]heptanonegem-Difluorospiro[3.3]heptane enamine.netsigmaaldrich.com
Electrophilic FluorinationSelectfluor®Spiro[3.3]heptanone enolateα-Fluorospiro[3.3]heptanone wikipedia.org

Convergent Synthesis of this compound Scaffolds

Convergent synthetic strategies offer an efficient approach to complex molecules by assembling pre-functionalized fragments. For this compound, a convergent approach could involve the [2+2] cycloaddition of two differently functionalized cyclobutene (B1205218) derivatives. However, a more practical and reported approach for constructing the spiro[3.3]heptane core involves the double alkylation of a malonate ester with a 1,3-dihalopropane derivative, followed by hydrolysis and decarboxylation. An early synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid, known as Fecht's acid, utilized the condensation of dimethyl malonate with pentaerythritol tetrabromide. wikipedia.org

A convergent synthesis for a fluorinated spiro[3.3]heptane could start from a fluorinated building block. For example, the synthesis of various functionalized spiro[3.3]heptanes has been achieved from readily available starting materials, which could be adapted to include a fluorine atom in one of the rings prior to the spirocyclization step. chemrxiv.org The synthesis of spiro[3.3]heptan-1-ones via a strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates also presents a convergent route to the core structure, which can then be further functionalized. nih.gov

Enantioselective Synthesis and Chiral Control in Functionalized Spiro[3.3]heptanes

The spiro[3.3]heptane scaffold can exhibit axial chirality when appropriately substituted at the 2 and 6 positions. The control of this chirality is crucial for applications in medicinal chemistry.

Use of Chiral Auxiliaries and Catalytic Asymmetric Methods

Chiral Auxiliaries: A chiral auxiliary is an optically active group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. While specific examples for the synthesis of this compound using chiral auxiliaries are not detailed in the provided search results, the principle is widely applied in asymmetric synthesis. For instance, a chiral auxiliary could be attached to a spiro[3.3]heptane precursor to direct the stereoselective introduction of the bromo or fluoro substituent.

Catalytic Asymmetric Methods: These methods employ a chiral catalyst to generate a chiral product from a prochiral substrate. The development of catalytic asymmetric fluorination has been a significant advancement. rsc.org Chiral catalysts, including metal complexes and organocatalysts, have been used for the enantioselective fluorination of ketones. acs.org For instance, the merger of chiral anion phase-transfer catalysis and enamine catalysis has been successfully applied to the direct asymmetric fluorination of α-substituted cyclohexanones to generate quaternary fluorine-containing stereocenters, a strategy that could potentially be adapted for spiro[3.3]heptanones. acs.org

MethodDescriptionApplication to Spiro[3.3]heptanesReference(s)
Chiral AuxiliariesTemporary incorporation of a chiral group to direct stereoselective reactions.Potentially applicable for stereocontrolled functionalization.General principle
Catalytic Asymmetric FluorinationUse of a chiral catalyst for enantioselective fluorination.Enantioselective synthesis of fluorinated spiro[3.3]heptanones. rsc.orgacs.org

Diastereoselective Pathways and Separation Techniques

When a molecule contains more than one stereocenter, diastereomers can be formed. Diastereoselective reactions aim to produce one diastereomer preferentially. In the context of this compound, which can exist as multiple stereoisomers, controlling the relative stereochemistry of the bromo and fluoro substituents is important.

If a mixture of diastereomers is formed, they can often be separated by standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), as diastereomers have different physical properties. The separation of stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid has been achieved using chiral HPLC. researchgate.netnih.gov This technique utilizes a chiral stationary phase to differentiate between enantiomers, and it can also be effective for separating diastereomers. The optical purity of (+)-spiro[3.3]heptane-2,6-dicarboxylic acid obtained by diastereomeric salt resolution with brucine (B1667951) was determined to be 90% e.e. by chiral HPLC analysis, highlighting the importance of analytical methods in assessing stereochemical purity. nih.gov

Reactivity and Transformations of 2 Bromo 6 Fluorospiro 3.3 Heptane Derivatives

Reactions Involving the Bromine Substituent

The bromine atom in bromo-substituted spiro[3.3]heptanes serves as a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. A key transformation is the reaction of a bromo derivative with an organolithium reagent, such as n-butyllithium (nBuLi), to form an organolithium intermediate. This highly reactive species can then be quenched with various electrophiles. For instance, treatment with trimethyl borate (B1201080) (B(OMe)₃) followed by hydrolysis yields a boronic acid, while reaction with carbon dioxide (dry ice) leads to the corresponding carboxylic acid. chemrxiv.org

An example of this is the transformation of a brominated spiro[3.3]heptane derivative. Following a Wolff-Kishner reduction of the corresponding ketone to yield the bromide, the subsequent lithium-halogen exchange and reaction with an electrophile provide a pathway to introduce new functional groups. chemrxiv.org

Starting Material Reagents Product Reaction Type
Bromo-spiro[3.3]heptane derivative1. nBuLi 2. B(OMe)₃Organoboron-spiro[3.3]heptaneLithium-Halogen Exchange / Borylation
Bromo-spiro[3.3]heptane derivative1. nBuLi 2. CO₂ (dry ice)Carboxy-spiro[3.3]heptaneLithium-Halogen Exchange / Carboxylation

Reactions Involving the Fluorine Substituent

The fluorine substituent on the spiro[3.3]heptane ring is generally considered to be relatively inert under many reaction conditions. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to cleavage. This inherent stability is often a desired feature in medicinal chemistry, as fluorinated compounds can exhibit enhanced metabolic stability and binding affinity. ossila.com

While direct reactions involving the cleavage of the C-F bond on a spiro[3.3]heptane are not widely reported, the presence of the fluorine atom can influence the reactivity of other parts of the molecule through its strong electron-withdrawing inductive effect. Research on fluorinated naphthalene (B1677914) derivatives suggests that fluorination can lower both the HOMO and LUMO energy levels of a molecule, which can in turn affect its electronic properties and intermolecular interactions. ossila.com

Nucleophilic Substitution and Elimination Pathways

Nucleophilic substitution and elimination reactions are fundamental transformations for alkyl halides. In the context of 2-bromo-6-fluorospiro[3.3]heptane, the bromine atom is the more likely site for such reactions due to the lower bond strength of the C-Br bond compared to the C-F bond.

The rigid and strained nature of the spiro[3.3]heptane framework can influence the stereochemical outcome and feasibility of these reactions. Nucleophilic substitution would likely proceed through an Sₙ2 mechanism, leading to an inversion of configuration at the carbon center. However, the constrained geometry of the cyclobutane (B1203170) rings may hinder the ideal backside attack required for an Sₙ2 reaction.

Elimination reactions to form an alkene are also possible, typically following an E2 mechanism which requires an anti-periplanar arrangement of the proton to be removed and the leaving group. The conformational rigidity of the spiro[3.3]heptane system may make achieving this geometry challenging, potentially favoring substitution over elimination or requiring specific stereoisomers for the reaction to proceed efficiently.

Electrophilic Additions and Functional Group Interconversions on the Spiro[3.3]heptane Framework

The spiro[3.3]heptane core can be functionalized through a variety of reactions, particularly those involving ketone derivatives. For instance, spiro[3.3]heptanones can undergo addition of organometallic reagents to the carbonyl group. The resulting tertiary alcohol can then be reductively eliminated to generate a substituted spiro[3.3]heptane. google.com

Functional group interconversions are crucial for the synthesis of diverse spiro[3.3]heptane analogs. The Curtius rearrangement of a carboxylic acid derivative can be employed to produce the corresponding aniline. chemrxiv.org Furthermore, olefination reactions, such as those using the Tebbe reagent, can convert spirocyclic ketones into the corresponding alkenes. nih.gov The choice of olefination reagent can be critical, as standard Wittig reactions may not be effective for these strained ketones. nih.gov

Starting Material Reagents Product Reaction Type
Spiro[3.3]heptanoneArylmetal compoundAryl-substituted spiro[3.3]heptane (after reduction)Nucleophilic Addition / Reduction
Carboxy-spiro[3.3]heptane(Not specified)Anilino-spiro[3.3]heptaneCurtius Rearrangement
Spiro[3.3]heptanoneTebbe ReagentMethylene-spiro[3.3]heptaneOlefination

Rearrangement Processes and Ring-Opening Reactions

The synthesis of the spiro[3.3]heptane skeleton itself often relies on rearrangement reactions that take advantage of the high strain energy of smaller ring systems. A notable example is the semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates, which can be triggered by an acid to yield spiro[3.3]heptan-1-ones. researchgate.netnih.gov This "strain-relocating" rearrangement is a powerful method for constructing the spirocyclic core. researchgate.netnih.gov

Another key rearrangement for building the spiro[3.3]heptane framework is the Meinwald oxirane rearrangement of appropriately substituted 8-oxadispiro[2.0.3.1]octane derivatives. nih.gov The regioselectivity of such rearrangements can be influenced by the substitution pattern, with the expansion of a cyclopropyl (B3062369) ring sometimes being favored over that of a cyclobutane ring. nih.gov

Precursor Type Reaction Product
1-BicyclobutylcyclopropanolSemipinacol RearrangementSpiro[3.3]heptan-1-one
8-Oxadispiro[2.0.3.1]octaneMeinwald Oxirane RearrangementSpiro[3.3]heptane derivative

Radical Chemistry of Spiro[3.3]heptane Systems and Halogenated Derivatives

Radical-mediated reactions have seen a resurgence in synthetic chemistry, offering unique pathways for functional group manipulation. researchgate.net While specific studies on the radical chemistry of this compound are limited, the general principles of radical reactions on strained carbocycles can be applied.

The generation of a radical on the spiro[3.3]heptane framework, for example, by homolytic cleavage of the C-Br bond, would create a highly reactive intermediate. This radical could then participate in a variety of transformations, including hydrogen atom abstraction, addition to multiple bonds, or rearrangement reactions. The high strain of the spiro[3.3]heptane system may also influence the stability and reactivity of radical intermediates, potentially leading to unique ring-opening or rearrangement pathways. The development of radical-mediated functional group migration reactions has expanded the toolkit for creating complex molecular architectures. researchgate.net

Stereochemical Aspects of 2 Bromo 6 Fluorospiro 3.3 Heptane

Inherent Chirality and Stereogenicity of the Spiro[3.3]heptane Core

The unsubstituted spiro[3.3]heptane molecule is, by itself, achiral. It possesses planes of symmetry and is superimposable on its mirror image. However, the spiro[3.3]heptane core is considered to have inherent three-dimensionality. researchgate.net Chirality arises not from a traditional chiral center in the parent molecule, but from the introduction of substituents that break the molecule's symmetry. wikipedia.org

Axial Chirality in Substituted Spiro[3.3]heptanes

Disubstituted spiro[3.3]heptanes, such as 2,6-dichlorospiro[3.3]heptane, are classic examples of molecules exhibiting axial chirality. stackexchange.comechemi.com This type of chirality arises from the non-planar arrangement of groups around an axis of chirality. In 2-bromo-6-fluorospiro[3.3]heptane, the chirality axis runs through the two cyclobutane (B1203170) rings and the central spiro atom.

The presence of a bromine atom on one ring and a fluorine atom on the other prevents the molecule from being superimposable on its mirror image. Due to the rigid and twisted nature of the spirocyclic system, these substituents are held in a fixed spatial relationship that results in two enantiomeric forms. researchgate.net This phenomenon is analogous to the chirality seen in allenes or ortho-substituted biphenyls, where free rotation is restricted. stackexchange.com The inherent rigidity of the spiro[3.3]heptane framework is crucial, as it prevents the interconversion of the enantiomers under normal conditions, a property described as having a low affinity for racemization. researchgate.netrsc.org

Analysis of Conformational Isomers and Rotational Barriers

The spiro[3.3]heptane scaffold is conformationally rigid. researchgate.netnih.gov The four-membered cyclobutane rings are not planar but exist in a puckered conformation to relieve ring strain. The spirocyclic fusion fixes the relative orientation of these two puckered rings. The barrier to the interconversion of these puckered conformations (ring flipping) is significant, meaning that the conformational isomers are stable.

Stereochemical Nomenclature and Descriptors (R/S, M/P) for Spiro Compounds

The unambiguous description of stereoisomers of spiro compounds like this compound requires specific stereochemical descriptors. The Cahn-Ingold-Prelog (CIP) priority system is used to assign these descriptors. researchgate.net For molecules with axial chirality, two main systems of descriptors are applicable: R/S and M/P. stackexchange.comechemi.com

According to IUPAC recommendations, for spiro compounds exhibiting axial chirality, the preferred method involves assigning R/S descriptors to the individual stereogenic centers. stackexchange.com In this compound, both C2 (bearing the bromine) and C6 (bearing the fluorine) are chiral centers. Additionally, the spiro atom (C4) can also be assigned a configuration. The assignment process is complex, sometimes requiring the use of digraphs to determine priorities by temporarily breaking the rings. echemi.com

The M/P nomenclature is also used for helical or axial chirality. researchgate.net 'P' (plus) describes a right-handed helix, while 'M' (minus) describes a left-handed helix. To assign these descriptors, one views the molecule along the chirality axis and determines the helical sense based on the priority of the substituents. While M/P descriptors can be used, the R/S system is generally preferred in IUPAC names for these types of spiro compounds. stackexchange.comechemi.com

Descriptor SystemApplication to this compoundDescription
R/S Assigns configurations (R or S) to each chiral center (C2, C6) and the spiro atom (C4). This is the preferred IUPAC method. stackexchange.comBased on the Cahn-Ingold-Prelog (CIP) priority rules applied to each stereogenic center. researchgate.net
M/P Assigns a single descriptor (M or P) to the entire molecule based on its helical twist.Based on viewing the molecule along the axis of chirality and observing the helical arrangement of substituents of higher priority. 'P' for right-handed, 'M' for left-handed. researchgate.netqmul.ac.uk

Impact of Halogen Substituents on Molecular Conformation and Stereoisomerism

The identity and position of the halogen substituents are fundamental to the stereoisomerism of this compound. The presence of these substituents at the 2- and 6-positions is the direct cause of the molecule's axial chirality. If the substituents were identical (e.g., 2,6-dichloro) or if one was absent, the molecule's symmetry would change.

The specific halogens, bromine and fluorine, influence the molecule's conformation due to their differing atomic sizes and electronegativity. The larger steric bulk of the bromine atom compared to the fluorine atom will affect the preferred puckering of the cyclobutane rings to minimize steric strain. The substituents will preferentially occupy pseudo-equatorial positions to reduce unfavorable steric interactions.

Spectroscopic and Structural Characterization of 2 Bromo 6 Fluorospiro 3.3 Heptane and Its Derivatives

X-ray Crystallographic Analysis for Absolute Configuration and Conformational Details

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For 2-bromo-6-fluorospiro[3.3]heptane, which can exist as stereoisomers, this technique would be crucial for unambiguously assigning the relative and absolute stereochemistry of the bromo and fluoro substituents.

While specific crystallographic data for this compound is not available, studies on other spiro[3.3]heptane derivatives demonstrate the utility of this technique. For instance, the crystal structures of compounds like 2,2,6,6-tetrakis(mesyloxymethyl)spiro[3.3]heptane and spiro[3.3]heptane-2,6-dispirofluorene have been determined, confirming the puckered conformation of the cyclobutane (B1203170) rings. nih.govresearchgate.net In related structures, the dihedral angles of the cyclobutane rings in the spiro[3.3]heptane core are noted to be puckered. nih.gov Such an analysis for this compound would reveal the precise spatial arrangement of the halogen atoms and the conformation of the bicyclic system.

Table 1: Representative Crystallographic Data for Spiro[3.3]heptane Derivatives

Compound Crystal System Space Group Key Conformational Features
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane nih.gov Triclinic P1 Puckered cyclobutane rings with dihedral angles of 12.9° and 21.2°

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 19F NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. A combination of 1H, 13C, and 19F NMR experiments would be essential for the characterization of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different proton environments, their chemical shifts, and their coupling to neighboring protons and the fluorine atom. The signals for protons on the carbon atoms bearing the bromine and fluorine would be of particular interest, with their chemical shifts influenced by the electronegativity of the halogens.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the spirocyclic carbon. The chemical shifts of the carbons bonded to bromine and fluorine would be significantly different from those of the unsubstituted methylene (B1212753) carbons.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, 19F NMR is a highly sensitive technique. biophysics.org It provides information about the chemical environment of the fluorine atom. The chemical shift and coupling constants to adjacent protons would be key diagnostic features. The large range of chemical shifts in 19F NMR makes it particularly sensitive to subtle structural changes. biophysics.orgdiva-portal.org

While specific NMR data for this compound is not published, data for other spiro[3.3]heptane derivatives such as spiro[3.3]heptan-2-one are available and used for their structural confirmation. chemicalbook.com

Table 2: Predicted and Representative NMR Data

Nucleus Predicted Chemical Shift Range (ppm) Expected Splitting Patterns
¹H 1.5 - 4.5 Complex multiplets due to proton-proton and proton-fluorine coupling
¹³C 20 - 70 Doublets for carbons coupled to fluorine

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques would be used to confirm the presence of C-H, C-Br, and C-F bonds.

C-H stretching: Vibrations for the C-H bonds in the cyclobutane rings would be expected in the range of 2850-3000 cm⁻¹.

C-F stretching: A strong absorption band characteristic of the C-F bond would be expected in the region of 1000-1400 cm⁻¹.

C-Br stretching: The C-Br stretching vibration would appear at a lower frequency, typically in the range of 500-600 cm⁻¹.

Studies on related spiro[3.3]heptane dicarboxylic acids have utilized IR spectroscopy to analyze the structure, although the focus was on the carboxyl groups. nih.gov

Table 3: Expected Infrared Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H Stretching 2850 - 3000
C-F Stretching 1000 - 1400

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₇H₁₀BrF), the molecular ion peak would be a key feature. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion would appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units. libretexts.orglibretexts.org This isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Predicted mass spectrometry data for this compound suggests a monoisotopic mass of 191.995 Da. uni.lu Fragmentation would likely involve the loss of the bromine or fluorine atoms, as well as the cleavage of the cyclobutane rings.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[C₇H₁₀⁷⁹BrF]⁺ 191.995 Molecular ion (M+)
[C₇H₁₀⁸¹BrF]⁺ 193.993 Molecular ion (M+2)
[M-Br]⁺ 113.081 Loss of bromine atom

Computational and Theoretical Studies on 2 Bromo 6 Fluorospiro 3.3 Heptane and Spiro 3.3 Heptane Frameworks

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Conformational analysis is crucial for understanding the behavior of cyclic molecules, as their stability and reactivity are dictated by a combination of angle and torsional strains. chemistrysteps.com For the spiro[3.3]heptane framework, the cyclobutane (B1203170) rings are not planar but are puckered. nih.gov Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful techniques to explore the conformational landscape of these molecules.

MM methods calculate the potential energy of a molecule as a function of its geometry, allowing for the identification of stable conformers and the energy barriers between them. tamu.edu For spiro[3.3]heptane derivatives, these calculations can predict the degree of ring puckering and the preferred orientations of substituents. The puckering in the cyclobutane rings of a spiro[3.3]heptane derivative has been measured, with dihedral angles reported at 12.9° and 21.2°. nih.gov In the case of 2-bromo-6-fluorospiro[3.3]heptane, MM simulations would be essential to determine the cis and trans isomers' relative stabilities and the conformational preferences of the bromine and fluorine atoms (axial vs. equatorial-like positions within the puckered rings).

MD simulations provide insights into the dynamic behavior of the molecule over time. researchgate.net By simulating the motion of atoms, MD can reveal how the spiro[3.3]heptane core and its substituents fluctuate under physiological conditions. This is particularly important in drug design, where the dynamic fit of a molecule to its biological target is key. For this compound, MD could illustrate the flexibility of the rings and the conformational space accessible to the halogen substituents, which influences binding affinity and other ADME (absorption, distribution, metabolism, and excretion) properties.

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. researchgate.netresearchgate.net It is invaluable for predicting stability, reactivity, and spectroscopic properties. researchgate.net

For the spiro[3.3]heptane framework, DFT calculations can determine the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

In this compound, the high electronegativity of the fluorine atom and the polarizability of the bromine atom significantly influence the electronic structure. DFT calculations would predict:

Stability : A negative chemical potential value, derivable from DFT, would indicate the molecule's stability against spontaneous decomposition. researchgate.net

Reactivity : The introduction of electron-withdrawing fluorine and bromine atoms would likely lower the HOMO and LUMO energy levels. The MEP would show negative potential localized near the fluorine atom and a region of positive potential (a σ-hole) on the bromine atom, indicating sites for electrophilic and nucleophilic attack, respectively.

Structure : DFT can be used to optimize the molecular geometry, providing precise bond lengths and angles, which can be compared with experimental data if available.

Recent machine learning models that use DFT-derived parameters have shown high accuracy in predicting chemical reactivity and reaction yields, a technique that could be readily applied to reactions involving spiro[3.3]heptane derivatives. chemrxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or property-based descriptors of a set of compounds with a specific physicochemical property. mdpi.comnih.gov The fundamental principle is that the structure of a molecule dictates its properties. nih.gov

While no specific QSPR studies on this compound were identified, the methodology is highly applicable. A QSPR model could be developed for a series of substituted spiro[3.3]heptanes to predict properties such as:

Lipophilicity (logP) : Crucial for drug absorption and distribution.

Aqueous Solubility (logS) : Important for bioavailability.

Boiling Point and Density : Fundamental physical properties.

To build such a model, one would calculate a variety of molecular descriptors (e.g., topological, electronic, constitutional) for a training set of spiro[3.3]heptane derivatives with known experimental properties. nih.gov Using statistical methods like multiple linear regression, a mathematical equation is derived. This model can then be used to predict the properties of new, unsynthesized compounds like this compound. nih.gov

Table 1: Illustrative Descriptors for QSPR Modeling of Spiro[3.3]heptane Derivatives

Descriptor Type Example Descriptor Relevance
Topological Wiener Index Describes molecular branching and size.
Electronic Dipole Moment Relates to polarity and intermolecular interactions.
Constitutional Molecular Weight Basic property influencing physical characteristics.
Quantum-Chemical HOMO/LUMO Energies Predicts reactivity and electronic properties.

| Geometrical | Molecular Surface Area | Influences solubility and interactions. |

Analysis of Strain Energy and Ring Distortions in Spiro[3.3]heptane Systems

The spiro[3.3]heptane framework is characterized by significant ring strain, a consequence of the deviation of bond angles from the ideal tetrahedral 109.5°. chemistrysteps.com This strain is a key feature that influences the molecule's reactivity and three-dimensional shape. Computational studies have been employed to assess the structures, energies, and strain of these systems. acs.org

The cyclobutane rings in spiro[3.3]heptane are puckered to alleviate some of the torsional strain. nih.gov X-ray crystallography studies on spiro[3.3]heptane derivatives have quantified this puckering.

Table 2: Puckering Angles in Spirocyclic Systems

Compound Ring Dihedral Puckering Angle (°) Reference
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane Ring 1 12.9 nih.gov
Ring 2 21.2 nih.gov
Diethyl 8,8-bis(mesyloxymethyl)dispiro[3.1.3.1]decane-2,2-dicarboxylate End Rings 18.9 and -18.5 nih.gov

Molecular Shape Analysis and Exit Vector Plot (EVP) Methodologies

The three-dimensional shape of spiro[3.3]heptane derivatives is critical to their function as benzene (B151609) bioisosteres. nih.govchemrxiv.org The Exit Vector Plot (EVP) methodology is a powerful tool for analyzing and visualizing the chemical space covered by disubstituted scaffolds. researchgate.netscispace.com In this method, the two substituents on the scaffold are represented by exit vectors, and their relative spatial arrangement is described by four geometric parameters. chemrxiv.orgresearchgate.net

r : The distance between the carbon atoms to which the substituents are attached.

φ1 and φ2 : The angles between the exit vectors and the line connecting the attachment points.

θ : The dihedral angle describing the planarity.

EVP analysis has been successfully applied to 1,6- and 2,6-disubstituted spiro[3.3]heptane scaffolds. researchgate.net Studies have shown that unlike the collinear exit vectors in para-substituted phenyl rings, the vectors in spiro[3.3]heptanes are non-collinear and non-planar, which is key to their ability to mimic phenyl rings in bioactive compounds. chemrxiv.orgresearchgate.net

Table 3: Geometric Parameters from EVP Analysis for Spiro[3.3]heptane Analogs | Compound Type | r (Å) | d (Å) | φ1 (°) | φ2 (°) | |θ| (°) | Reference | | --- | --- | --- | --- | --- | --- | --- | | para-Substituted Benzenes | 2.8 | 4.8-5.3 | 0.6-2.2 | 0.6-2.2 | ~0 | researchgate.net | | Spiro[3.3]heptane Analogs | 3.1 | 4.4 | 22.8-29.7 | 22.8-29.7 | 129-130 | chemrxiv.orgresearchgate.net | (d represents the distance between the ends of the exit vectors)

For this compound, EVP analysis would precisely define the spatial relationship between the C-Br and C-F bonds. This information is vital for rational drug design, allowing chemists to compare its 3D structure to that of a targeted substituted phenyl ring. chemrxiv.org

Theoretical Insights into Halogen Effects on Reactivity and Conformation

The introduction of halogens onto the spiro[3.3]heptane scaffold has profound effects on its physicochemical properties and conformation. Fluorine, in particular, is often used in medicinal chemistry to tune properties like metabolic stability and binding affinity. chemrxiv.org

Theoretical studies on fluorinated and trifluoromethyl-substituted spiro[3.3]heptanes have provided key insights:

Conformational Flexibility : X-ray diffraction and EVP analysis of 6-(trifluoromethyl)spiro[3.3]heptane derivatives revealed conformational flexibility, with two distinct conformer pairs being observed in the solid state. chemrxiv.org

Electronic Effects : The strong electron-withdrawing nature of fluorine and trifluoromethyl groups alters the acidity (pKa) and lipophilicity (LogP) of nearby functional groups. chemrxiv.org

Reactivity : Halogen substituents can direct reactions. For example, in the synthesis of a saturated analog of the anticancer drug Sonidegib, a ketone on the spiro[3.3]heptane core was used as a synthetic handle. researchgate.net The presence of bromine and fluorine in this compound would influence the reactivity of such a handle.

For this compound, theoretical calculations would be indispensable for understanding the combined effects of the two different halogens. The interplay between the electron-withdrawing fluorine and the larger, more polarizable bromine would create a unique electronic and steric environment, influencing its conformation, reactivity, and potential as a building block in medicinal chemistry.

Advanced Organic Synthesis Applications of 2 Bromo 6 Fluorospiro 3.3 Heptane

Utilization as Rigid, Highly Functionalized Building Blocks in Complex Molecule Synthesis

The spiro[3.3]heptane core, characterized by its compact and rigid three-dimensional structure, serves as an excellent scaffold for the synthesis of complex molecules. The presence of bromine and fluorine atoms in 2-bromo-6-fluorospiro[3.3]heptane provides orthogonal handles for a variety of chemical transformations, allowing for the stepwise and controlled introduction of additional complexity.

A reliable method for constructing the 6-fluoro-spiro[3.3]heptane scaffold has been developed, enabling the synthesis of a wide array of 2-mono- and 2,2-difunctionalized building blocks on a multigram scale. researchgate.net This convergent synthetic strategy has made these valuable intermediates more accessible for medicinal chemistry applications. researchgate.net The resulting fluorine-labeled, conformationally restricted isosteres of the cyclohexane (B81311) framework are of significant interest for drug discovery programs. researchgate.net

Similarly, methodologies for the multigram synthesis of 6,6-difluorospiro[3.3]heptane and 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks have been established. nih.govnih.govchemrxiv.orgchemrxiv.org These approaches often utilize a common synthetic precursor, such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane or a derivative, to construct the spirocyclic core. nih.govnih.govchemrxiv.orgchemrxiv.org Subsequent functional group interconversions provide access to a diverse range of building blocks, including alcohols, amines, carboxylic acids, and boronate esters, which are primed for incorporation into more complex molecular architectures. chemrxiv.orgchemrxiv.org

Design and Synthesis of Conformationally Restricted Analogues for Chemical Probes

The inherent rigidity of the spiro[3.3]heptane framework is a key attribute in the design of conformationally restricted analogues of biologically active molecules. By locking the conformation of a molecule, researchers can gain valuable insights into its bioactive conformation and the specific interactions it makes with its biological target. The introduction of fluorine can further modulate the physicochemical properties of these probes.

The development of synthetic routes to functionalized spiro[3.3]heptanes allows for their use as unique 3D-shaped scaffolds in medicinal chemistry. chemrxiv.org The defined spatial arrangement of substituents on the spiro[3.3]heptane core provides a level of structural pre-organization that is difficult to achieve with more flexible acyclic or monocyclic systems. This conformational restriction can lead to enhanced binding affinity and selectivity for a target protein.

Exploration of Spiro[3.3]heptane as a Bioisosteric Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. The spiro[3.3]heptane motif has emerged as a promising non-classical bioisostere for several common structural units in medicinal chemistry.

Non-collinear Benzene (B151609) Bioisostere

Recent studies have demonstrated that the spiro[3.3]heptane core, with its non-collinear exit vectors, can effectively mimic mono-, meta-, and para-substituted phenyl rings in bioactive compounds. chemrxiv.orgscilit.comnih.govresearchgate.netresearchgate.netchemrxiv.orgresearchgate.net This is a significant finding, as the phenyl ring is one of the most ubiquitous structural motifs in drug molecules. chemrxiv.org The replacement of a flat aromatic ring with a saturated, three-dimensional spiro[3.3]heptane scaffold can lead to improved physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability, while maintaining or even improving biological activity. chemrxiv.orgresearchgate.net For instance, the incorporation of the spiro[3.3]heptane scaffold into analogues of the anticancer drugs vorinostat (B1683920) and sonidegib, and the local anesthetic benzocaine, has yielded patent-free saturated compounds with high potency. scilit.comnih.govresearchgate.net

Piperazine (B1678402) Bioisostere

The 2,6-diazaspiro[3.3]heptane derivative of the spiro[3.3]heptane scaffold has been successfully employed as a bioisostere for piperazine. rsc.org This substitution can lead to significant improvements in target selectivity and a reduction in off-target effects. For example, replacing the piperazine ring in the drug Olaparib with 2,6-diazaspiro[3.3]heptane resulted in enhanced target selectivity and reduced off-mechanism cytotoxicity. rsc.org However, in some cases, replacing a piperazine moiety with a diazaspiroalkane can lead to a loss in affinity for the target receptor. mdpi.com Computational studies suggest that 1-oxa-2,6-diazaspiro[3.3]heptane also has the potential to act as a piperazine bioisostere based on key medicinal chemistry descriptors. rsc.org

Other Bioisosteric Applications

The versatility of the spiro[3.3]heptane scaffold extends to its use as a bioisostere for other common ring systems. For example, 2-azaspiro[3.3]heptane has been introduced as a more water-soluble bioisostere for the piperidine (B6355638) core. rsc.orgenamine.net Similarly, 1-azaspiro[3.3]heptane is being explored as a next-generation piperidine bioisostere, showing comparable basicity, solubility, and lipophilicity to its 2-aza counterpart. rsc.orgenamine.netenamine.net The table below summarizes some of the key bioisosteric relationships of the spiro[3.3]heptane scaffold.

Original ScaffoldSpiro[3.3]heptane-based BioisostereKey Advantages
BenzeneSpiro[3.3]heptaneImproved physicochemical properties, patent-free analogues chemrxiv.orgscilit.comnih.govresearchgate.net
Piperazine2,6-Diazaspiro[3.3]heptaneEnhanced target selectivity, reduced off-target effects rsc.org
Piperidine2-Azaspiro[3.3]heptaneIncreased water solubility rsc.orgenamine.net
Piperidine1-Azaspiro[3.3]heptaneSimilar basicity, solubility, and lipophilicity to the 2-aza isomer rsc.orgenamine.netenamine.net

Development of Chemical Libraries Featuring the this compound Motif

The development of chemical libraries is a cornerstone of modern drug discovery, providing a diverse collection of compounds for high-throughput screening. The availability of robust synthetic routes to functionalized this compound derivatives has facilitated the creation of chemical libraries based on this unique scaffold.

Companies specializing in the supply of building blocks for drug discovery now offer libraries of azaspiro[3.3]heptanes, recognizing their potential as piperidine bioisosteres. enamine.net The generation of virtual compound libraries has also been employed to assess the drug-likeness of monofluorinated spiro[3.3]heptane-derived building blocks, which have shown a high propensity to populate the lead-like chemical space while maintaining desirable three-dimensional characteristics. researchgate.net These libraries provide medicinal chemists with a valuable resource for identifying novel hit compounds and exploring new areas of chemical space.

Future Research Directions and Unexplored Avenues for 2 Bromo 6 Fluorospiro 3.3 Heptane

Development of Novel and Efficient Asymmetric Synthetic Routes

The synthesis of enantiomerically pure spiro[3.3]heptane derivatives is a topic of growing interest, driven by the demand for stereochemically defined building blocks in drug discovery and chiral materials. While methods for the synthesis of some substituted spiro[3.3]heptanes exist, the development of efficient asymmetric routes to 2,6-disubstituted analogs like 2-bromo-6-fluorospiro[3.3]heptane remains a significant challenge.

Future research in this area could focus on several promising strategies:

Chiral Resolution: Building upon established methods for resolving spiro[3.3]heptane-2,6-dicarboxylic acid, the development of new chiral resolving agents or advanced chromatographic techniques, such as chiral High-Performance Liquid Chromatography (HPLC), could provide access to enantiopure this compound. nih.gov

Asymmetric Catalysis: The exploration of asymmetric catalysis offers a more direct and atom-economical approach. Potential avenues include:

Transition Metal-Catalyzed Reactions: The use of chiral ligands in transition metal-catalyzed reactions, such as the hetero-Diels-Alder reactions, has proven effective for the enantioselective synthesis of other complex cyclic systems and could be adapted for the construction of the spiro[3.3]heptane core. nih.gov

Organocatalysis: Asymmetric organocatalysis presents a powerful tool for the enantioselective synthesis of complex molecules and could be investigated for the construction of chiral spiro[3.3]heptane precursors.

A reliable methodology for constructing a 6-fluoro-spiro[3.3]heptane scaffold has been developed, yielding a library of 2-mono- and 2,2-difunctionalized building blocks on a multigram scale. researchgate.net Future work could adapt this convergent synthetic strategy to incorporate a bromine atom at the 2-position in an asymmetric fashion.

Exploration of Unusual Reactivity Profiles and Novel Transformations

The presence of both bromine and fluorine atoms on the spiro[3.3]heptane core suggests a rich and potentially unique reactivity profile for this compound. The interplay between the electron-withdrawing fluorine atom and the versatile bromine atom could lead to novel chemical transformations.

Future investigations should explore:

Selective Functionalization: The differential reactivity of the C-Br and C-F bonds could be exploited for selective functionalization. For instance, the C-Br bond is generally more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position while retaining the fluorine atom at the 6-position.

Ring-Opening Reactions: The inherent strain of the cyclobutane (B1203170) rings in the spiro[3.3]heptane scaffold could be harnessed in ring-opening reactions, potentially leading to the synthesis of novel and complex acyclic or larger cyclic structures. The influence of the halogen substituents on the regioselectivity and stereoselectivity of these reactions would be a key area of investigation.

Radical Reactions: The C-Br bond can serve as a precursor for radical generation. Investigating the radical-mediated transformations of this compound could unveil new synthetic pathways and provide access to previously inaccessible derivatives.

Advanced In Silico Screening and Design for Novel Chemical Entities

Computational chemistry provides a powerful tool for predicting the properties and potential applications of novel molecules. For this compound, in silico studies can guide synthetic efforts and accelerate the discovery of new chemical entities with desired characteristics.

Key areas for future computational research include:

Conformational Analysis: A thorough understanding of the conformational landscape of this compound is crucial for predicting its interactions with biological targets or its packing in the solid state.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to calculate key electronic properties such as molecular orbital energies, electrostatic potential maps, and bond dissociation energies. nih.gov These calculations can provide insights into the compound's reactivity and its potential as a functional material.

Virtual Screening: In silico screening of virtual libraries based on the this compound scaffold against various biological targets could identify potential lead compounds for drug discovery. Studies on monofluorinated spiro[3.3]heptane-derived building blocks have already shown their propensity to populate lead-like chemical space. researchgate.net

A comparative analysis of the calculated properties of this compound with those of other known spiro[3.3]heptane derivatives and established pharmacophores would be highly valuable.

Calculated Property Potential Application
Dipole MomentPredicting solubility and intermolecular interactions
PolarizabilityAssessing potential for use in optical materials
HOMO/LUMO EnergiesEstimating electronic properties for materials science
Bond Dissociation EnergiesPredicting reactivity in chemical transformations

Integration into Supramolecular Architectures and Advanced Materials (excluding biological applications)

The rigid and three-dimensional nature of the spiro[3.3]heptane scaffold makes it an attractive building block for the construction of supramolecular assemblies and advanced materials. The introduction of bromine and fluorine atoms in this compound offers additional handles for tuning the properties of these materials.

Future research could explore the following areas:

Crystal Engineering: The halogen atoms can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules in the solid state. By systematically studying the crystal packing of this compound and its derivatives, novel crystalline materials with desired topologies and properties could be designed.

Liquid Crystals: The rigid, non-planar structure of the spiro[3.3]heptane core could be exploited in the design of novel liquid crystalline materials. The influence of the halogen substituents on the mesophase behavior would be a key aspect of such studies.

Porous Materials: The incorporation of this compound-based linkers into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to the development of new porous materials with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. The synthesis of a homochiral IRMOF with a chiral spiro[3.3]heptane-2,6-dicarboxylate linker has already been reported, demonstrating the feasibility of this approach. researchgate.net

Investigation of Catalytic Applications of Spiro[3.3]heptane-derived Ligands (if applicable)

The development of chiral ligands is paramount for asymmetric catalysis. The rigid spiro[3.3]heptane framework provides a unique and tunable platform for the design of novel chiral ligands for a variety of catalytic transformations.

Future research should focus on:

Synthesis of Chiral Ligands: The development of synthetic routes to enantiomerically pure this compound derivatives bearing coordinating groups (e.g., phosphines, amines, or N-heterocyclic carbenes) is the first critical step.

Application in Asymmetric Catalysis: These newly synthesized chiral ligands could then be evaluated in a range of asymmetric catalytic reactions, including:

Hydrogenation and Transfer Hydrogenation: Chiral spirocyclic ligands have shown promise in the iridium-catalyzed asymmetric hydrogenation of various substrates. acs.orgnih.gov

Hydrosilylation and Hydroboration: The development of chiral ligands for these reactions is of great interest for the synthesis of valuable organosilicon and organoboron compounds. Chiral spirosiladiphosphine ligands have demonstrated high reactivity and enantioselectivity in the Rh-catalyzed asymmetric hydrosilylation/cyclization of 1,6-enynes. nih.govrsc.org

Cross-Coupling Reactions: Chiral ligands based on the spiro[3.3]heptane scaffold could be employed to control the stereochemistry in various cross-coupling reactions, leading to the synthesis of enantioenriched products.

Q & A

Q. Basic

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₆H₉BrF) and isotopic patterns for bromine/fluorine .
  • ¹H/¹³C NMR : Identifies spirocyclic connectivity and substituent positions. For example, fluorinated carbons show distinct coupling (¹³C-¹⁹F) .
  • X-ray Diffraction : Resolves bond angles and spatial arrangement, critical for verifying the spiro structure .

What strategies optimize the regioselectivity of halogenation in spiro[3.3]heptane derivatives?

Q. Advanced

  • Directed Halogenation : Use directing groups (e.g., sulfonamides) to steer bromine/fluorine to specific positions .
  • Protection-Deprotection : Temporarily block reactive sites during halogenation. For example, tert-butyl groups can shield adjacent carbons .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic halogenation efficiency .

How does the presence of bromo and fluoro substituents influence the compound's reactivity?

Q. Basic

  • Bromine : Enhances electrophilicity, making the compound prone to nucleophilic substitution (e.g., Suzuki couplings) .
  • Fluorine : Increases metabolic stability and lipophilicity, impacting bioavailability. Fluorine’s electronegativity also alters electronic density in the spiro core .

How to analyze conflicting bioactivity data in spirocyclic compounds with similar structures?

Q. Advanced

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 6-methyl vs. 6-fluoro derivatives) to identify critical substituents (Table 1) .
  • Kinetic Binding Assays : Quantify affinity differences (e.g., Kd values) for receptors like serotonin transporters .
  • Molecular Dynamics Simulations : Model interactions between substituents and binding pockets to explain potency variations .

Q. Table 1: Bioactivity Comparison of Spiro[3.3]heptane Analogs

CompoundSubstituentsKey ActivitySource
2-Bromo-6-fluoro derivativeBr, FEnzyme inhibition (IC₅₀ = 12 nM)
6-Methyl derivativeCH₃Reduced receptor affinity
2-Oxa analogO instead of NAntibacterial activity

What are the primary biological targets hypothesized for this compound?

Q. Basic

  • Neurotransmitter Systems : Modulates serotonin/dopamine pathways due to structural mimicry of piperidine-based drugs .
  • Enzyme Inhibition : Targets kinases or hydrolases via halogen-bond interactions in active sites .

What computational methods predict the interaction of halogenated spiro compounds with enzymes?

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina model halogen bonds (e.g., Br···O interactions) in enzyme pockets .
  • Free Energy Perturbation (FEP) : Quantifies binding energy changes when substituting halogens (e.g., F → Cl) .
  • QM/MM Simulations : Analyze electronic effects of fluorine on transition-state stabilization .

What are common impurities encountered during synthesis, and how are they identified?

Q. Basic

  • Diastereomers : Result from incomplete stereochemical control during spiro core formation. Detected via chiral HPLC .
  • Over-Halogenated Byproducts : Identified via LC-MS and purified via gradient elution .

How do structural modifications at specific positions alter the compound's pharmacokinetic properties?

Q. Advanced

  • Position 2 (Bromine) : Increases metabolic stability but reduces solubility. Replace with polar groups (e.g., -OH) to enhance aqueous solubility .
  • Position 6 (Fluorine) : Improves blood-brain barrier penetration. Fluorine’s small size minimizes steric hindrance in CNS targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.